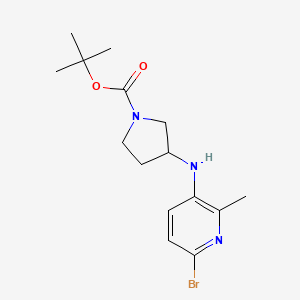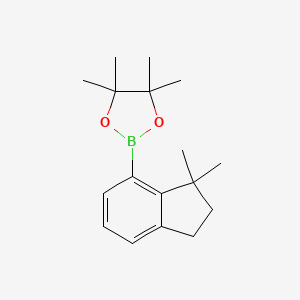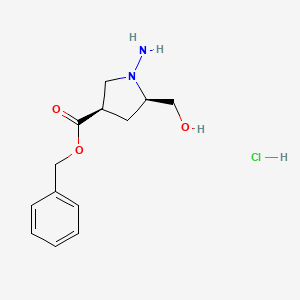
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a hydroxymethyl group and a CBZ (carbobenzyloxy) protected amino group. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Protection of the Amino Group: The amino group is protected using the CBZ group, which is introduced through a reaction with benzyl chloroformate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The CBZ group can be removed through hydrogenation to yield the free amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for CBZ removal.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving the hydroxymethyl group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Free amine.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The CBZ group provides stability and protection to the amino group, allowing for selective reactions and interactions. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2-hydroxymethyl-4-amino Pyrrolidine hydrochloride: Lacks the CBZ protection, making it more reactive but less stable.
(2S,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
(2R,4R)-2-methyl-4-CBZ-amino Pyrrolidine hydrochloride: Substitutes the hydroxymethyl group with a methyl group, altering its reactivity and interactions.
Uniqueness
(2R,4R)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a CBZ-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19ClN2O3 |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
benzyl (3R,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1 |
Clave InChI |
ZQMPIWXRKYQVNI-MNMPKAIFSA-N |
SMILES isomérico |
C1[C@H](CN([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


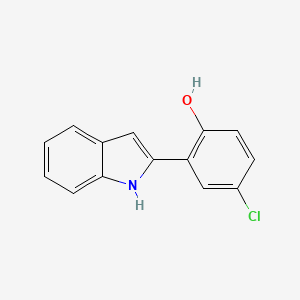
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
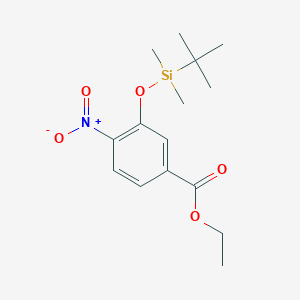


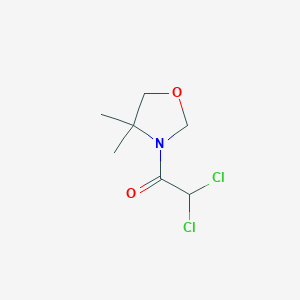
![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
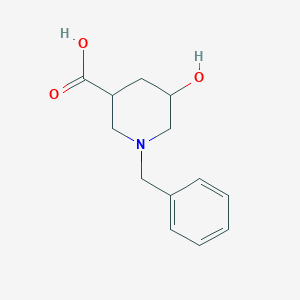
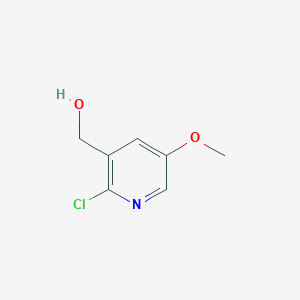
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

